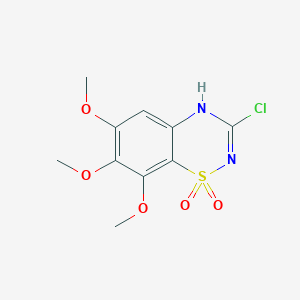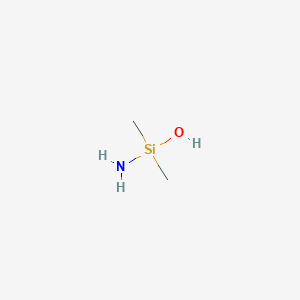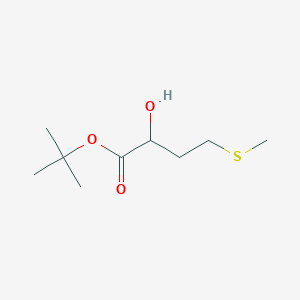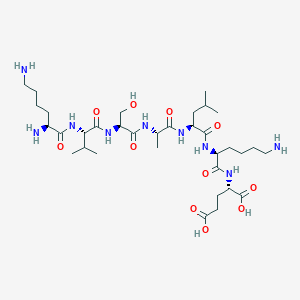
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is an organic compound known for its antioxidant properties. It is a derivative of 3,5-DI-tert-butyl-4-hydroxybenzoic acid, where the carboxyl group is esterified with a tetradecyl group. This compound is used in various applications, particularly in the stabilization of polymers and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate typically involves the esterification of 3,5-DI-tert-butyl-4-hydroxybenzoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate primarily undergoes reactions typical of ester compounds. These include hydrolysis, transesterification, and reduction.
Common Reagents and Conditions
Hydrolysis: This reaction can be carried out using aqueous acids or bases. Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Transesterification: This reaction involves the exchange of the ester group with another alcohol. It is typically catalyzed by acids or bases.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Produces 3,5-DI-tert-butyl-4-hydroxybenzoic acid and tetradecanol.
Transesterification: Produces a new ester and tetradecanol.
Reduction: Produces 3,5-DI-tert-butyl-4-hydroxybenzyl alcohol and tetradecanol.
Applications De Recherche Scientifique
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is widely used in scientific research due to its antioxidant properties. It is employed in the stabilization of polymers, preventing oxidative degradation. In biological research, it is used to study the effects of antioxidants on cellular processes and oxidative stress. Additionally, it has applications in the pharmaceutical industry as a stabilizer for active ingredients.
Mécanisme D'action
The antioxidant activity of Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is primarily due to the presence of the phenolic hydroxyl group. This group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation and enhancing the compound’s stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- Octadecyl 3,5-DI-tert-butyl-4-hydroxybenzoate
- 3,5-DI-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Tetradecyl 3,5-DI-tert-butyl-4-hydroxybenzoate is unique due to its specific alkyl chain length, which influences its solubility and compatibility with different materials. Compared to its analogs with shorter or longer alkyl chains, it offers a balance between hydrophobicity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
562107-99-7 |
|---|---|
Formule moléculaire |
C29H50O3 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
tetradecyl 3,5-ditert-butyl-4-hydroxybenzoate |
InChI |
InChI=1S/C29H50O3/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-32-27(31)23-21-24(28(2,3)4)26(30)25(22-23)29(5,6)7/h21-22,30H,8-20H2,1-7H3 |
Clé InChI |
GUWVSGSIVKANQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)

![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)

![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)




